D,L-Tosylisopropylideneglycerol-d5
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Overview
Description
D,L-Tosylisopropylideneglycerol-d5: is a deuterated compound with the molecular formula C13H13D5S and a molecular weight of 291.37 g/mol . It is a derivative of glycerol, where the hydroxyl groups are protected by an isopropylidene group, and one of the hydroxyl groups is further modified with a tosyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Tosylisopropylideneglycerol-d5 typically involves the protection of glycerol with an isopropylidene group, followed by the introduction of a tosyl group. The general steps are as follows:
Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst to form isopropylidene glycerol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: D,L-Tosylisopropylideneglycerol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Deprotection Reactions: Acidic conditions, such as the use of hydrochloric acid or sulfuric acid, are employed to remove the isopropylidene group.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of glycerol.
Deprotection Reactions: The major product is the regenerated glycerol with free hydroxyl groups.
Scientific Research Applications
Chemistry: D,L-Tosylisopropylideneglycerol-d5 is used as a building block in organic synthesis. Its deuterated form makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms and molecular structures.
Biology and Medicine: In biological research, this compound can be used to study metabolic pathways and enzyme mechanisms. Its deuterated form allows for the tracing of metabolic processes using NMR spectroscopy.
Mechanism of Action
The mechanism of action of D,L-Tosylisopropylideneglycerol-d5 is primarily related to its role as a chemical intermediate. The tosyl group is a good leaving group, making the compound reactive in substitution reactions. The isopropylidene group protects the hydroxyl groups during reactions, which can be selectively deprotected under acidic conditions to yield the desired products .
Comparison with Similar Compounds
D,L-Tosylisopropylideneglycerol: The non-deuterated form of the compound.
D,L-Isopropylideneglycerol: Lacks the tosyl group.
Glycerol: The parent compound without any protective groups.
Uniqueness: D,L-Tosylisopropylideneglycerol-d5 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of both the tosyl and isopropylidene groups allows for selective reactions and protection of functional groups during synthesis .
Properties
CAS No. |
1330076-68-0 |
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Molecular Formula |
C13H18O5S |
Molecular Weight |
291.373 |
IUPAC Name |
[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/i8D2,9D2,11D |
InChI Key |
SRKDUHUULIWXFT-QJHRKUAUSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C |
Synonyms |
2,2-Dimethyl-1,3-dioxolane-4-methanol 4-(4-Methylbenzenesulfonate)-d5; 2,2-Dimethyl-1,3-dioxolane-4-methanol p-Toluenesulfonate-d5; (+/-)-1,2-(Isopropylidene)glycerol 3-(p-Toluenesulfonate)-d5; 1,2-Isopropylidenedioxy-3-tosyloxypropane-d5; Solketal T |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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